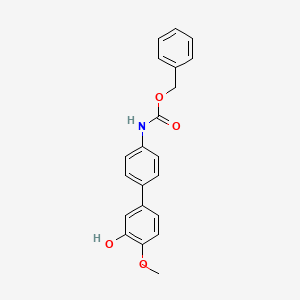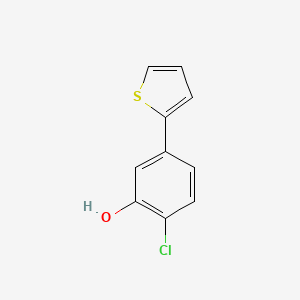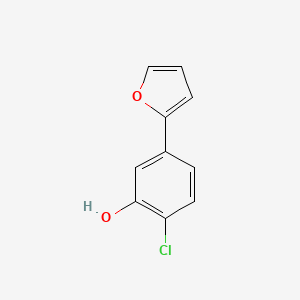
2-Chloro-5-(furan-2-yl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(furan-2-yl)phenol, 95% (2C5FP) is a chlorophenol that has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, as well as for its biochemical and physiological effects. The purpose of
Applications De Recherche Scientifique
2-Chloro-5-(furan-2-yl)phenol, 95% has been used in the synthesis of various organic compounds, such as 3,4-dihydroxy-6-methyl-2-pyrone, 2-chloro-3-methyl-4-hydroxy-6-methyl-2-pyrone, and 2-chloro-3-methyl-4-hydroxy-6-methyl-2-pyrone derivatives. It has also been used in the synthesis of 5-chloro-2-furanones, which are a class of compounds that have been studied for their potential use in the treatment of cancer. Additionally, 2-Chloro-5-(furan-2-yl)phenol, 95% has been used in the synthesis of a variety of other organic compounds, including 2-chloro-5-formylphenol derivatives, 3-chloro-4-hydroxy-6-methyl-2-pyrone derivatives, and 5-chloro-2-furanones.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(furan-2-yl)phenol, 95% is not fully understood. However, it is believed that the reaction of 2-chloro-5-formylphenol and furan in the presence of a base catalyst results in the formation of a reactive intermediate, which then undergoes a series of reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(furan-2-yl)phenol, 95% are not well understood. However, it has been shown to have an inhibitory effect on the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have an inhibitory effect on the growth of certain fungi, including Candida albicans and Aspergillus niger.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Chloro-5-(furan-2-yl)phenol, 95% in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of scientific research applications and can be used in the synthesis of a variety of organic compounds. However, one of the main limitations of using 2-Chloro-5-(furan-2-yl)phenol, 95% in laboratory experiments is that it is toxic and should be handled with care.
Orientations Futures
The potential future directions for 2-Chloro-5-(furan-2-yl)phenol, 95% include further research into its biochemical and physiological effects, as well as its potential use in the synthesis of other organic compounds. Additionally, further research into the mechanism of action of 2-Chloro-5-(furan-2-yl)phenol, 95% could lead to the development of more efficient synthesis methods. Finally, further research into the potential therapeutic applications of 2-Chloro-5-(furan-2-yl)phenol, 95% could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
2-Chloro-5-(furan-2-yl)phenol, 95% is synthesized by the reaction of 2-chloro-5-formylphenol and furan in the presence of a base catalyst. The base catalyst is typically an alkali metal hydroxide, such as potassium hydroxide, sodium hydroxide, or lithium hydroxide. The reaction is typically carried out at a temperature of 100-120°C for a period of 4-6 hours.
Propriétés
IUPAC Name |
2-chloro-5-(furan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYWOFUOQXNPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685815 |
Source


|
| Record name | 2-Chloro-5-(furan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(furan-2-YL)phenol | |
CAS RN |
1261919-31-6 |
Source


|
| Record name | 2-Chloro-5-(furan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

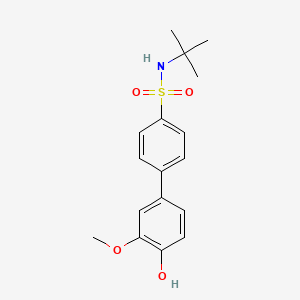
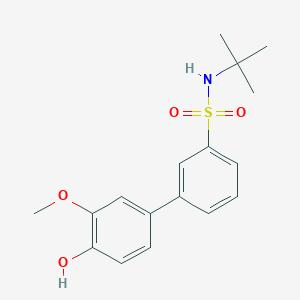
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380536.png)
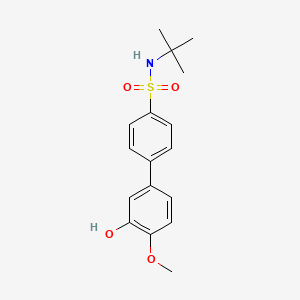
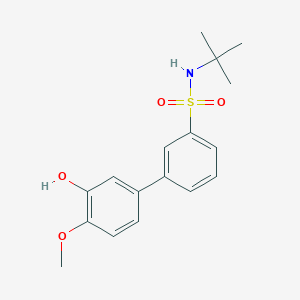
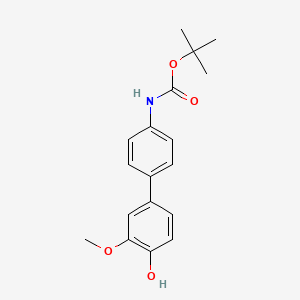
![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380563.png)
